Gibberellin A9 methyl ester

Catalog No.
S648589
CAS No.
2112-08-5
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gibberellin A9 methyl ester

CAS Number

2112-08-5

Product Name

Gibberellin A9 methyl ester

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1

InChI Key

GKRMJALKMNRHGF-WARWBDHMSA-N

SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O

Seed Germination and Dormancy Regulation

GA9 ME is known to promote seed germination in various plant species by breaking seed dormancy. Studies have shown its effectiveness in overcoming dormancy in species like lettuce, tomato, and barley, leading to faster and more uniform germination.

Stem Elongation and Dwarfism Control

One of the most well-documented applications of GA9 ME is in promoting stem elongation in plants. It stimulates cell division and elongation in the stem, leading to increased plant height. This application is particularly valuable in research on dwarf plant mutants or for manipulating plant architecture in agricultural settings.

Bolting and Flowering Control

GA9 ME plays a significant role in regulating the timing of flowering (bolting) in certain plants. Studies have shown it can induce flowering in long-day plants or overcome photoperiod (light-dependent) requirements for flowering in some species. This research application helps scientists understand the complex hormonal interplay in the flowering process.

Fruit Set and Development

GA9 ME application can improve fruit set and development in some fruit crops. It can promote parthenocarpy (fruit development without fertilization) in certain species and enhance fruit size and quality in others. Research using GA9 ME helps scientists understand the hormonal regulation of fruit development and improve crop yields.

Gibberellin A9 methyl ester is a derivative of gibberellin A9, a plant hormone belonging to the gibberellin family. Gibberellins are known for their role in promoting growth and development in plants, influencing processes such as seed germination, stem elongation, and flowering. The chemical formula for gibberellin A9 methyl ester is C20H26O4, with a molecular weight of 330.42 g/mol . This compound features a unique gibbane skeleton, characteristic of gibberellins, which contributes to its biological activity.

GA9 Me functions by binding to specific receptors in plant cells. This binding triggers a signaling cascade that influences gene expression and ultimately regulates various plant growth processes []. For instance, GA9 Me promotes stem elongation by stimulating cell wall synthesis and elongation.

Case Study

A study on rice demonstrated that GA9 Me application increased stem length and grain yield, highlighting its role in plant growth promotion [].

Typical of esters and gibberellins. Some notable reactions include:

  • Reduction: The compound can be reduced to yield alcohol derivatives through catalytic methods. For instance, controlled reduction of gibberellic acid (the precursor) has been demonstrated using palladium on charcoal .
  • Chlorination: Methyl gibberellate can be converted into chlorinated derivatives using triphenylphosphine, showcasing the reactivity of the ester functional group .
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to regenerate gibberellin A9 and methanol.

Gibberellin A9 methyl ester exhibits significant biological activity in plant systems. It has been shown to promote:

  • Antheridium Formation: In studies involving prothallial tissue, this compound was active at concentrations as low as 10^-10 M, indicating its potency in stimulating reproductive structures .
  • Growth Promotion: Like other gibberellins, it plays a crucial role in enhancing growth rates and developmental processes in various plant species.

The synthesis of gibberellin A9 methyl ester typically involves several steps:

  • Starting Material: Gibberellic acid serves as the primary starting material.
  • Methylation: The hydroxyl groups on the gibberellic acid are converted into methyl esters using reagents like dimethyl sulfate or methyl iodide.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve high specificity and purity .

Gibberellin A9 methyl ester finds applications in various fields:

  • Agriculture: It is used as a growth regulator to enhance crop yield and quality.
  • Plant Research: This compound is utilized in experimental studies to understand plant hormone signaling pathways and developmental biology.
  • Horticulture: It aids in promoting flowering and fruiting in ornamental plants.

Research on interaction studies involving gibberellin A9 methyl ester has focused on its effects on plant physiology:

  • Hormonal Interactions: Studies have shown that gibberellins can interact with other plant hormones such as auxins and cytokinins, influencing growth patterns and developmental responses.
  • Signal Transduction Pathways: Gibberellin A9 methyl ester activates specific pathways that lead to gene expression changes associated with growth promotion .

Gibberellin A9 methyl ester shares structural and functional similarities with other gibberellins. Below is a comparison with some related compounds:

Compound NameMolecular FormulaUnique Features
Gibberellic AcidC19H22O6Precursor to many gibberellins; more hydroxyl groups
Gibberellin A2C20H28O4Distinct structural variations affecting activity
Gibberellin A3C20H24O5Known for its role in seed germination
Gibberellin A20C20H28O5Exhibits different biological activities

Gibberellin A9 methyl ester is unique due to its specific methylation at the carboxyl group, which enhances its stability and biological activity compared to other gibberellins.

XLogP3

3

Wikipedia

Gibberellin A9 methyl ester

Dates

Last modified: 08-15-2023
1: Yamane H, Takahashi N, Takeno K, Furuya M. Identification of gibberellin A9
methyl ester as a natural substance regulating formation of reproductive organs
in Lygodium japonicum. Planta. 1979 Dec;147(3):251-6. doi: 10.1007/BF00388747.
PubMed PMID: 24311041.

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